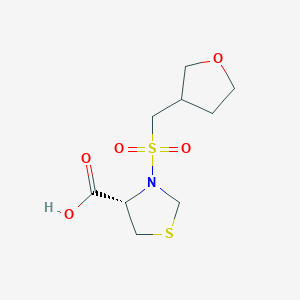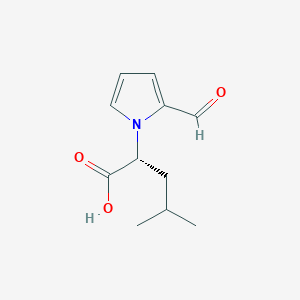
(4S)-3-(Oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-(Oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid, commonly known as OTZ, is a small molecule that has been extensively studied for its potential therapeutic applications. OTZ is a thiazolidine derivative that has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of OTZ is not fully understood. However, it is believed that OTZ exerts its anti-inflammatory, anti-cancer, and anti-viral properties by modulating various signaling pathways. OTZ has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. OTZ has also been found to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, OTZ has been found to inhibit the replication of viruses by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
OTZ has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that OTZ inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTZ has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, OTZ has been found to inhibit the replication of viruses such as HIV-1 and HCV. In vivo studies have shown that OTZ reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
OTZ has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, OTZ has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using OTZ in lab experiments. OTZ has poor solubility in water, which can make it difficult to administer in vivo. Additionally, OTZ has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on OTZ. One area of research is to further investigate the mechanism of action of OTZ. Another area of research is to investigate the safety and efficacy of OTZ in human clinical trials. Additionally, OTZ could be further developed as a potential therapeutic agent for various diseases such as cancer and viral infections. Finally, OTZ could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesemethoden
OTZ can be synthesized by reacting 3-(oxolan-3-ylmethylsulfonyl)propionic acid with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields OTZ as a white crystalline solid with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
OTZ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTZ has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, OTZ has been found to exhibit anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
Eigenschaften
IUPAC Name |
(4S)-3-(oxolan-3-ylmethylsulfonyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S2/c11-9(12)8-4-16-6-10(8)17(13,14)5-7-1-2-15-3-7/h7-8H,1-6H2,(H,11,12)/t7?,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQNRTIASWJVCI-BRFYHDHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CSCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1CS(=O)(=O)N2CSC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)

![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)




![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2900843.png)

